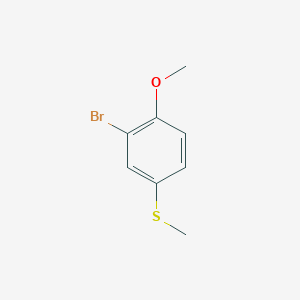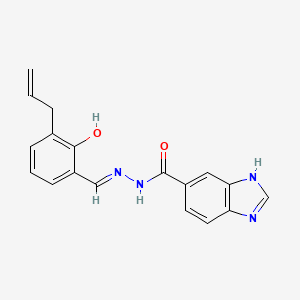![molecular formula C16H14Cl2O2 B12004891 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane CAS No. 24337-12-0](/img/structure/B12004891.png)
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is an organic compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a central dioxolane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Bis(4-fluorophenyl)methyl]-1,3-dioxolane
- 2-[Bis(4-bromophenyl)methyl]-1,3-dioxolane
- 2-[Bis(4-methylphenyl)methyl]-1,3-dioxolane
Uniqueness
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is unique due to the presence of chlorine atoms in the phenyl groups, which can influence its reactivity and properties. Compared to its fluorinated or brominated analogs, the chlorinated compound may exhibit different chemical and biological activities, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
24337-12-0 |
|---|---|
Formule moléculaire |
C16H14Cl2O2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
2-[bis(4-chlorophenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
Clé InChI |
AXOBYRWTOZIUND-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004812.png)
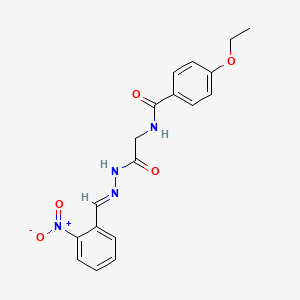
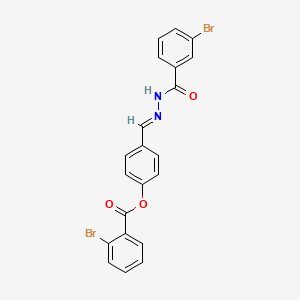
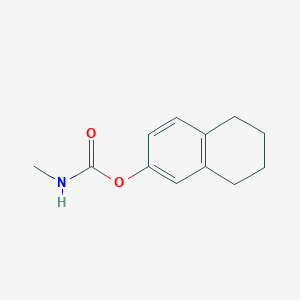
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)
![Ethyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B12004846.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)


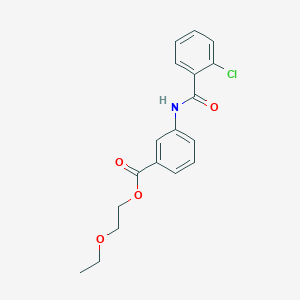
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)
